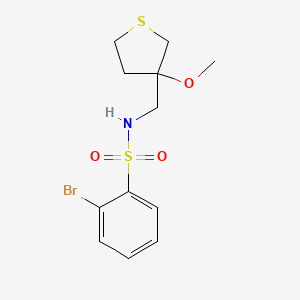

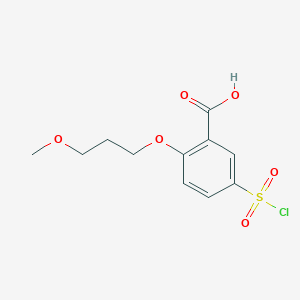

![molecular formula C24H18ClN3O2 B2592641 1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-59-5](/img/structure/B2592641.png)

1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to the class of quinazoline and quinazolinone derivatives . These compounds have drawn significant attention due to their wide applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules .

Scientific Research Applications

Synthesis and Characterization

Microwave-Assisted Synthesis : A study described the microwave-assisted synthesis of pyrazolo[3,4‐b]quinolines containing a 1,8‐naphthyridine moiety, showcasing the reaction rate enhancement under microwave irradiation compared to conventional methods, leading to improved yields (Mogilaiah, Sudhakar, & Reddy, 2003).

Structural and Optical Properties : Research on the structural and optical properties of pyrazoloquinoline derivatives demonstrated their potential for applications in materials science, particularly in thin-film formation and photovoltaic properties. These compounds exhibit distinct polycrystalline and nanocrystalline phases, contributing to diverse electronic and optical functionalities (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

- Corrosion Inhibitors : Quinoxaline derivatives, closely related to pyrazoloquinolines, have been studied for their application as corrosion inhibitors for metals. These compounds offer a high inhibition efficiency, protecting metal surfaces from corrosion in acidic environments through adsorption and forming a protective layer on the metal surface (Saraswat & Yadav, 2020).

Antimicrobial Activity

- Antimicrobial Evaluation : Novel quinoline derivatives, including pyrazolo[3,4-b]quinoline variants, have been synthesized and assessed for their antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as fungi. Certain derivatives showed significant potency, indicating their potential as antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).

Photovoltaic Applications

- Organic-Inorganic Photodiode Fabrication : The photovoltaic properties of pyrazoloquinoline derivatives have been explored, with studies indicating their effectiveness in organic-inorganic photodiode fabrication. These compounds contribute to improved photovoltaic performance and can be used in the development of advanced photodiode devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mechanism of Action

Target of Action

The compound “1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative. Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry. They can interact with various biological targets such as DNA, enzymes, and receptors .

Mode of Action

The exact mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Quinoline derivatives are often involved in pathways related to cell division, dna synthesis, and signal transduction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinoline derivatives are generally well absorbed and can be metabolized by the liver. They can be distributed throughout the body and are usually excreted in the urine .

Result of Action

The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in cell division, it might have anti-cancer effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound might be more effective or stable in certain pH ranges .

properties

IUPAC Name |

1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O2/c1-29-18-5-3-4-15(12-18)23-21-14-26-22-11-10-19(30-2)13-20(22)24(21)28(27-23)17-8-6-16(25)7-9-17/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKQRAAXAHRYDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

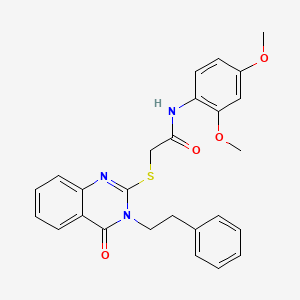

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2592559.png)

![1-(2-(dimethylamino)ethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/no-structure.png)

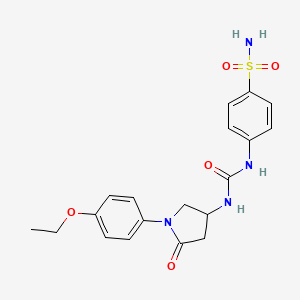

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2592568.png)

![diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2592572.png)

![6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2592573.png)

![N,N-diethyl-2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2592575.png)